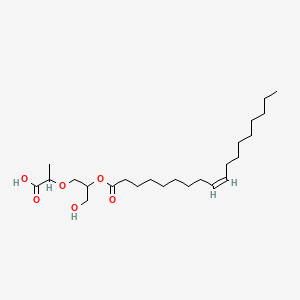

Glyceryl lactooleate

Beschreibung

Eigenschaften

CAS-Nummer |

30283-16-0 |

|---|---|

Molekularformel |

C24H44O6 |

Molekulargewicht |

428.6 g/mol |

IUPAC-Name |

2-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]propanoic acid |

InChI |

InChI=1S/C24H44O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)30-22(19-25)20-29-21(2)24(27)28/h10-11,21-22,25H,3-9,12-20H2,1-2H3,(H,27,28)/b11-10- |

InChI-Schlüssel |

KOLAFJFESDNVMY-KHPPLWFESA-N |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)COC(C)C(=O)O |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COC(C)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Pathways for Glyceryl Lactooleate

Conventional Esterification Reactions for Glyceryl Lactooleate Production

Conventional chemical synthesis of glyceryl lactooleate primarily involves esterification reactions, which can be catalyzed by acids or bases, or proceed through nucleophilic substitution routes involving chlorinated intermediates.

Acid-Catalyzed Direct Esterification Routes (e.g., utilizing SnCl₂)

Acid-catalyzed esterification is a common method for the synthesis of esters. In the context of glyceryl lactooleate, this process would involve the direct reaction of glycerol (B35011), lactic acid, and oleic acid in the presence of an acid catalyst such as tin(II) chloride (SnCl₂). The reaction mechanism, whether utilizing a Brønsted or Lewis acid, initiates with the protonation of the carboxylic acid (lactic acid or oleic acid), making it more electrophilic. mdpi.com Subsequently, a hydroxyl group from glycerol acts as a nucleophile, attacking the activated carbonyl carbon. mdpi.com This is followed by the elimination of a water molecule to form the ester linkage. This process can occur sequentially to attach both the lactoyl and oleoyl (B10858665) groups to the glycerol backbone.

Lewis acids like SnCl₂ are effective catalysts for such esterification reactions. researchgate.net The catalytic cycle involves the coordination of the tin(II) ion to the carbonyl oxygen of the fatty or lactic acid, which increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by glycerol's hydroxyl groups. The reaction temperature is a critical parameter, with higher temperatures generally leading to increased conversion rates. frontiersin.orgresearchgate.net The molar ratio of the reactants also plays a significant role in determining the product distribution and yield. frontiersin.orgnih.gov

A general representation of the SnCl₂-catalyzed esterification is as follows:

Step 1 (Activation): The Lewis acid (SnCl₂) activates the carboxylic acid (oleic acid or lactic acid).

Step 2 (Nucleophilic Attack): A hydroxyl group of glycerol attacks the activated carbonyl group.

Step 3 (Ester Formation): An intermediate is formed, which then eliminates water to yield the ester and regenerate the catalyst.

This process can be repeated to form di- and tri-esters, and the selectivity towards glyceryl lactooleate would depend on the reaction conditions and the stoichiometry of the reactants.

Base-Catalyzed Esterification Approaches (e.g., employing NaOH, KOH)

Base-catalyzed esterification, while less common for direct esterification of carboxylic acids, can be employed under specific conditions. Strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are typically used in transesterification reactions. However, in the context of producing glyceryl lactooleate, a base could be used to deprotonate the glycerol hydroxyl groups, forming a more potent nucleophile (an alkoxide). This alkoxide can then attack the carbonyl carbon of the oleic and lactic acids.

Alkali-metal hydroxides have been shown to be efficient in promoting the conversion of glycerol. sci-hub.st The reaction rate and product yield are influenced by factors such as the concentration of the base, reaction temperature, and the molar ratio of the reactants. mdpi.comnih.govresearchgate.net For instance, an increase in the alkali concentration can lead to a higher conversion of glycerol. mdpi.com

The reaction pathway can be summarized as:

Step 1 (Alkoxide Formation): The base (e.g., NaOH) deprotonates a hydroxyl group of glycerol.

Step 2 (Nucleophilic Attack): The resulting glyceroxide ion attacks the carbonyl carbon of oleic acid or lactic acid.

Step 3 (Esterification): An ester linkage is formed with the elimination of a water molecule.

It is important to control the reaction conditions to favor the desired ester formation and minimize side reactions such as saponification of the fatty acid.

Nucleophilic Substitution Strategies Employing Chlorinated Intermediates

An alternative synthetic route to glyceryl lactooleate involves the use of chlorinated intermediates derived from glycerol. researchgate.netnih.govnih.govresearchgate.net This strategy circumvents the direct esterification of glycerol and can offer better control over the regioselectivity of the final product. The synthesis typically proceeds in two main steps.

First, glycerol is converted to a chlorinated derivative, such as 3-chloro-1,2-propanediol (B139630) or 1,3-dichloro-2-propanol, through hydrochlorination. researchgate.net This reaction can be catalyzed by an acid.

In the second step, the chlorinated glycerol intermediate is reacted with the sodium or potassium salts of oleic and lactic acids (sodium oleate (B1233923) and sodium lactate). The carboxylate anions act as nucleophiles, displacing the chloride ions from the glycerol backbone via a nucleophilic substitution reaction (typically an SN2 mechanism) to form the ester linkages.

A plausible reaction sequence is:

Step 1 (Chlorination of Glycerol): Glycerol + HCl → Chlorinated Glycerol Intermediate + H₂O

Step 2 (Salt Formation): Oleic Acid + NaOH → Sodium Oleate + H₂O and Lactic Acid + NaOH → Sodium Lactate (B86563) + H₂O

Step 3 (Nucleophilic Substitution): Chlorinated Glycerol Intermediate + Sodium Oleate + Sodium Lactate → Glyceryl Lactooleate + NaCl

This method can potentially offer a more controlled synthesis, as the reactivity of the primary and secondary hydroxyl groups can be differentiated during the initial chlorination step.

Enzymatic Synthesis of Glyceryl Lactooleate

Enzymatic synthesis offers a green and highly selective alternative to conventional chemical methods for producing glyceryl lactooleate. Lipases are the most commonly employed enzymes for this purpose due to their ability to catalyze esterification reactions under mild conditions.

Biocatalytic Approaches and Enzyme Specificity (e.g., Novozym 435)

The enzymatic synthesis of glyceryl lactooleate involves the esterification of glycerol with oleic acid and lactic acid, catalyzed by a lipase (B570770). Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), is a widely used and highly effective biocatalyst for such reactions. rsc.orgcnmhg.com This enzyme is known for its broad substrate specificity and high stability in organic solvents. mdpi.com

Novozym 435 exhibits a high degree of regioselectivity, often preferentially catalyzing the esterification of the primary hydroxyl groups (sn-1 and sn-3) of glycerol over the secondary hydroxyl group (sn-2). mdpi.com This specificity is advantageous in controlling the structure of the resulting glycerides. The enzyme's catalytic mechanism involves the formation of an acyl-enzyme intermediate with the carboxylic acid, which is then transferred to the hydroxyl group of the glycerol.

The choice of enzyme is critical, as different lipases can exhibit different selectivities. For instance, in the glycerolysis of olive oil, Novozym 435 showed high activity in converting triglycerides into diglycerides and monoglycerides (B3428702), demonstrating its efficacy in modifying glycerol-based lipids. dss.go.th

Reaction Conditions and Optimization in Enzymatic Systems

The efficiency of the enzymatic synthesis of glyceryl lactooleate is highly dependent on various reaction parameters, which need to be optimized to achieve high yields and product purity.

Key parameters for optimization include:

Temperature: Lipase activity is temperature-dependent, with an optimal temperature for catalysis. For Novozym 435, this is often in the range of 30-70°C. nih.govresearchgate.net

Substrate Molar Ratio: The ratio of glycerol to oleic acid and lactic acid affects the equilibrium of the reaction and the product distribution. An excess of one of the reactants may be used to drive the reaction towards product formation. nih.govresearchgate.net

Enzyme Loading: The amount of enzyme used influences the reaction rate. Higher enzyme concentrations generally lead to faster reaction times, but also increase costs. researchgate.net

Water Content: Water is a product of esterification, and its presence can shift the equilibrium back towards the reactants, reducing the yield. The removal of water, for example by using molecular sieves or conducting the reaction under vacuum, can significantly enhance the conversion. researchgate.net

Solvent: The choice of solvent can affect enzyme activity and substrate solubility. While solvent-free systems are often preferred for their green credentials, organic solvents can sometimes improve reaction kinetics. documentsdelivered.com

The reusability of the immobilized enzyme is a significant advantage of this method, making the process more cost-effective for industrial applications. nih.gov Studies have shown that Novozym 435 can be reused for multiple cycles without a significant loss of activity. nih.govresearchgate.net

Below is an interactive data table summarizing typical reaction parameters for the enzymatic esterification of glycerol with fatty acids using Novozym 435, which can be extrapolated for the synthesis of glyceryl lactooleate.

Chemoenzymatic Cascade Reactions for Glyceryl Lactooleate Production

Integrated Biocatalytic and Chemical Steps (e.g., E. coli glycerol dehydrogenase, NaOH-catalyzed lactic acid synthesis)

A key pathway in the synthesis of the precursors for glyceryl lactooleate involves the conversion of glycerol, a readily available byproduct of biodiesel production. nih.govresearchgate.net This process can be initiated through a biocatalytic step utilizing glycerol dehydrogenase. For instance, glycerol dehydrogenase GldA from Escherichia coli (E. coli) is an enzyme that catalyzes the NAD+-dependent oxidation of glycerol to produce dihydroxyacetone (DHA). nih.govuniprot.org To make this process efficient, a coenzyme recycling system is often employed to regenerate the NAD+ cofactor, which accelerates the catalytic efficiency of the enzymes. nih.gov

Following the enzymatic production of DHA, a chemical step is introduced to convert it into lactic acid, another essential precursor. This transformation can be effectively catalyzed by a sodium hydroxide (NaOH) aqueous solution. nih.gov The process typically involves removing the enzymes from the reaction mixture, for example through ultrafiltration, before introducing the chemical catalyst. nih.gov This integration of an enzymatic reaction followed by a chemical one exemplifies a chemoenzymatic cascade. nih.gov

Process Efficiency and Byproduct Profiles in Cascade Systems

The efficiency of these integrated systems is a significant advantage. Research has demonstrated high yields at each stage of the precursor synthesis. For example, the enzymatic conversion of glycerol to DHA using a coenzyme recycling system can achieve a yield of 92.3%. nih.gov The subsequent chemical conversion of the produced DHA into lactic acid using NaOH has been reported with a yield of 72.3%. nih.gov

| Cascade Step | Reactant | Catalyst/System | Product | Reported Yield | Source |

|---|---|---|---|---|---|

| Enzymatic Oxidation | Glycerol | Glycerol Dehydrogenase-GldA & Coenzyme Recycling System | Dihydroxyacetone (DHA) | 92.3% | nih.gov |

| Chemical Conversion | Dihydroxyacetone (DHA) | Sodium Hydroxide (NaOH) | Lactic Acid | 72.3% | nih.gov |

Challenges and Innovations in Glyceryl Lactooleate Synthesis

Despite the promise of chemoenzymatic methods, challenges remain in optimizing the synthesis of glyceryl lactooleate, particularly concerning byproduct management and catalyst stability. Innovations in these areas are crucial for developing commercially viable and sustainable processes.

Strategies for Byproduct Management and Mitigation

A primary challenge in the synthesis originates from the feedstock itself. Crude glycerol from biodiesel production, a common starting material, often contains impurities such as methanol (B129727), soap, water, and various salts. researchgate.net These impurities can interfere with both enzymatic and chemical catalysts, reducing efficiency and complicating purification processes. Therefore, an initial purification of crude glycerol is a critical mitigation strategy.

During the synthesis, byproducts can also form through side reactions. For instance, in the final esterification step to produce glyceryl lactooleate, the formation of di- and triglycerides, as well as other ester isomers, can occur. researchgate.net Mitigation strategies focus on optimizing reaction conditions (e.g., temperature, molar ratios of reactants) and employing highly selective catalysts, such as specific lipases, to favor the formation of the desired monoglyceride product.

Advanced Techniques for Catalyst Recovery and Reuse (e.g., magnetic nanoparticle-supported lipases)

The cost and stability of catalysts, particularly enzymes like lipases used for esterification, are significant concerns in industrial applications. mdpi.com Catalyst recovery and reuse are essential for reducing production costs and minimizing waste. mdpi.com A key innovation in this area is the immobilization of enzymes onto solid supports. mdpi.com

Among the most promising supports are magnetic nanoparticles (MNPs), such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). mdpi.com These nanoparticles offer a high surface-to-volume ratio, allowing for high enzyme loading. mdpi.com The most significant advantage of using MNPs is their superparamagnetic property, which enables the immobilized enzyme to be easily and rapidly separated from the reaction mixture using an external magnetic field. mdpi.commdpi.com This avoids more complex separation processes and allows the catalyst to be washed and reused for multiple reaction cycles with minimal loss of activity. mdpi.com For example, a lipase immobilized on magnetic nanoflowers was shown to retain over 79% of its initial activity after being recycled seven times. nih.gov This technique significantly enhances the operational stability and economic feasibility of the biocatalyst. mdpi.comnih.gov

| Advantage | Description | Source |

|---|---|---|

| Easy Separation | Catalyst can be quickly recovered from the reaction medium using an external magnetic field. | mdpi.commdpi.com |

| High Reusability | The recovered catalyst can be reused for multiple cycles with minimal loss of activity, reducing overall cost. | mdpi.comnih.gov |

| High Enzyme Loading | The high surface-to-volume ratio of nanoparticles allows for a greater amount of enzyme to be immobilized. | mdpi.com |

| Improved Stability | Immobilization can enhance the enzyme's stability against changes in temperature and pH. | mdpi.com |

| Reduced Process Complexity | Eliminates the need for tedious filtration or centrifugation steps for catalyst recovery. | mdpi.com |

Industrial-Scale Production Considerations and Process Intensification for Glyceryl Lactooleate

Translating the synthesis of glyceryl lactooleate from the laboratory to an industrial scale requires a focus on process intensification. This chemical engineering principle aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. youtube.com For esterification reactions, process intensification can lead to significant reductions in capital and operational costs. mdpi.com

Key strategies for the process intensification of glyceryl lactooleate synthesis include:

Continuous-Flow Reactors: Shifting from traditional batch reactors to continuous-flow systems can improve consistency, enhance heat and mass transfer, and allow for better process control. mdpi.com Microreactors, which have very small channel dimensions, offer exceptionally precise control over reaction conditions, which can be beneficial for highly exothermic reactions. youtube.com

Reactive Distillation: This technique combines chemical reaction and distillation into a single unit. aiche.org For esterification, as the reaction produces water as a byproduct, reactive distillation can continuously remove this water, shifting the reaction equilibrium towards the product side and thereby increasing the conversion of reactants. mdpi.comaiche.org

By integrating advanced catalytic systems, such as reusable magnetic biocatalysts, with intensified reactor designs, the industrial-scale production of glyceryl lactooleate can become more economically viable and aligned with the principles of green chemistry. mdpi.com

Green Chemistry Principles in Glyceryl Lactooleate Production

Utilization of Sustainable Feedstocks for Glyceryl Lactooleate Precursors

A cornerstone of green chemistry is the use of renewable feedstocks. yale.eduresearchgate.net For glyceryl lactooleate, this involves sourcing its precursors—glycerol (B35011), lactic acid, and oleic acid—from sustainable and preferably waste-derived streams. The focus here is on glycerol and its conversion to lactic acid, another key building block.

The surplus of crude glycerol, a primary byproduct of the biodiesel industry, has spurred research into its conversion into value-added chemicals like lactic acid. benthamopen.comresearchgate.net This valorization strategy addresses both waste management and the demand for renewable chemicals. researchgate.net Various catalytic processes are being explored for this conversion.

The hydrothermal conversion of glycerol to lactic acid in an alkaline medium is a promising route. nih.govmdpi.com Research has demonstrated high yields of lactic acid from glycerol using different catalytic systems. For instance, studies have shown that using sodium hydroxide (B78521) (NaOH) as a catalyst at high temperatures can achieve near-quantitative conversion of glycerol to sodium lactate (B86563). nih.gov To mitigate the corrosiveness and high temperatures associated with homogeneous catalysts, heterogeneous solid base catalysts like calcium oxide (CaO) have been investigated. researchgate.net

Research has shown that CaO can achieve a lactic acid yield of 40.8 mol% with a glycerol conversion of 97.8 mol%. researchgate.net Copper-based catalysts have also been found effective, with studies showing that the selectivity for lactic acid can reach approximately 70% in the presence of fresh copper catalysts and NaOH. mdpi.com Chemoenzymatic methods, which couple enzymatic conversion of glycerol to an intermediate like dihydroxyacetone (DHA) with subsequent chemical catalysis, have also achieved high yields, reaching up to 72.3% for lactic acid from glycerol. nih.gov

| Catalyst System | Reaction Conditions | Glycerol Conversion (%) | Lactic Acid Yield/Selectivity | Source |

|---|---|---|---|---|

| Calcium Oxide (CaO) | Optimized conditions with refined glycerol | 97.8 mol% | 40.8 mol% (Yield) | researchgate.net |

| Copper (in-situ catalyst) | 210-250 °C, NaOH/Glycerol molar ratio = 1.1 | 52-91% | ~70% (Selectivity) | mdpi.com |

| Chemoenzymatic (GldA, SpNoxK184R, NaOH) | Two-step process | - | 72.3% (Yield) | nih.gov |

| 5% Pt/C | 230 °C, 3 h, NaOH/glycerol molar ratio = 1.1 | - | 74% (Yield) | nih.gov |

Glycerol is the main byproduct of biodiesel production, with a mass yield of about 10%. mdpi.com This crude glycerol contains impurities such as methanol (B129727), water, salts, and free fatty acids, which can affect its subsequent use. benthamopen.commdpi.com However, its abundance and low cost make it an attractive renewable feedstock. benthamopen.comresearchgate.net

Microorganisms like bacteria, fungi, and yeasts can metabolize biodiesel-derived crude glycerol to produce a range of valuable chemicals, including organic acids. nih.gov For example, specific yeast strains can convert crude glycerol into citric and succinic acids. nih.gov While direct microbial conversion to glyceryl lactooleate is not established, the use of this glycerol to first produce lactic acid is a key step in a green production pathway. researchgate.netnih.gov The purification of crude glycerol is often necessary for chemical conversions, typically involving neutralization, vacuum evaporation, and further refining to remove impurities. mdpi.com The development of robust catalysts that can tolerate impurities in crude glycerol is an active area of research, aiming to reduce the economic and environmental costs associated with purification. benthamopen.com

Glyceryl Lactooleate Synthesis in Green Reaction Media

The choice of solvent is critical in green chemistry. Ideal solvents are non-toxic, biodegradable, recyclable, and derived from renewable sources. mdpi.com Traditional organic solvents are often volatile, flammable, and toxic, making their replacement a priority. rsc.org

Glycerol itself has emerged as a promising green solvent. mdpi.comrsc.org Its unique physicochemical properties, including a high boiling point, low vapor pressure, high polarity, and the ability to dissolve both organic and inorganic compounds, make it a viable alternative to conventional solvents. mdpi.comeurekaselect.com It is also non-toxic, biodegradable, and readily available as a byproduct of the biodiesel industry. mdpi.comresearchgate.net

Glycerol has been successfully used as a reaction medium for various organic syntheses, including transesterification and condensation reactions, which are relevant to the synthesis of esters like glyceryl lactooleate. researchgate.netcsic.es Its high polarity and strong hydrogen-bonding capabilities can enhance reactivity in certain transformations. eurekaselect.com Furthermore, products can often be easily separated from the glycerol phase by simple extraction, allowing for the recycling and reuse of the solvent. researchgate.netcsic.es

An even more environmentally friendly approach is to conduct reactions under solvent-free conditions. rsc.org This method eliminates solvent-related waste, cost, and safety hazards entirely. In the context of ester synthesis, solvent-free reactions can be promoted by microwave activation or enzymatic catalysis. academie-sciences.fr

For the synthesis of related glyceryl esters, such as glyceryl ferulate and glyceryl caprylate, solvent-free methods have been successfully developed. academie-sciences.frnih.gov In these processes, one of the liquid reactants, such as glycerol, can serve as both the solvent and a nucleophile. academie-sciences.fr Lipase-catalyzed synthesis offers a highly selective and mild alternative. For instance, the enzymatic synthesis of glyceryl ferulate achieved a yield of up to 96% under solvent-free conditions using an immobilized lipase (B570770), which could be reused multiple times. nih.gov These approaches are particularly attractive from a sustainability perspective as they often require lower reaction times and utilize eco-friendly catalysts. academie-sciences.fr

| Synthesis Method | Key Features | Advantages | Example Ester |

|---|---|---|---|

| Glycerol as Solvent | Uses glycerol as the reaction medium. | Renewable, non-toxic, biodegradable, recyclable, can enhance reactivity. mdpi.comrsc.orgeurekaselect.com | 2-arylbenzothiazoles, benzodiazepines. csic.es |

| Solvent-Free (Microwave) | Reactants are heated directly by microwave irradiation without a solvent. | Rapid heating, shorter reaction times, eliminates solvent waste. academie-sciences.fr | Glyceryl caprylate, Glyceryl oleate (B1233923). academie-sciences.fr |

| Solvent-Free (Enzymatic) | Uses lipases or other enzymes as catalysts in the absence of a solvent. | High selectivity, mild reaction conditions, reusable catalyst, low waste. nih.gov | Glyceryl ferulate. nih.gov |

Life Cycle Assessment and Environmental Impact of Glyceryl Lactooleate Production Pathways

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. reading.ac.ukggcplc.com For glyceryl lactooleate, an LCA would assess the environmental hotspots in its production chain, from the sourcing of glycerol and oleic acid to the synthesis of lactic acid and the final esterification step.

A "gate-to-gate" LCA, focusing on the chemical synthesis steps, would quantify the energy and material inputs and the waste and emission outputs. reading.ac.uk Comparing different production scenarios—for example, a traditional chemical route using petroleum-derived feedstocks and volatile solvents versus a green route using bio-based glycerol, enzymatic catalysis, and solvent-free conditions—would highlight the environmental benefits of adopting green chemistry principles. The assessment would likely show that the bio-based pathway has a lower carbon footprint and reduced human and ecotoxicity potential, reinforcing the importance of sustainable feedstock utilization and green reaction media.

Advanced Analytical Methodologies for Glyceryl Lactooleate Characterization

Spectroscopic and Chromatographic Techniques in Glyceryl Lactooleate Analysis

The analysis of glycerolipids like Glyceryl lactooleate relies on a combination of chromatographic separation to resolve isomers and isobars, followed by spectroscopic detection for identification and quantification.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) stands as a cornerstone technique for the analysis of Glyceryl lactooleate. This powerful combination allows for the separation of the compound from a complex mixture, followed by its highly accurate mass determination and fragmentation analysis, which are crucial for unequivocal identification and reliable quantification. creative-proteomics.commdpi.com

Identification: The identification of Glyceryl lactooleate is achieved through a multi-faceted approach within the LC-HRMS workflow. Initially, chromatographic separation, typically using a reversed-phase C18 column, isolates the molecule based on its hydrophobicity. nih.gov Following elution, the compound enters the mass spectrometer. High-resolution mass analyzers, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, measure the mass-to-charge ratio (m/z) of the intact molecule with high precision (typically <5 ppm mass accuracy). sciex.comthermofisher.com For Glyceryl lactooleate, detection often occurs in positive ion mode, where it can be observed as protonated molecules [M+H]⁺ or as adducts with ammonium (B1175870) [M+NH₄]⁺ or sodium [M+Na]⁺. aocs.org

To confirm the identity, tandem mass spectrometry (MS/MS) is employed. In this process, the precursor ion corresponding to Glyceryl lactooleate is isolated and fragmented. The resulting fragmentation pattern provides structural information, revealing characteristic neutral losses or product ions corresponding to the glycerol (B35011) backbone, the lactic acid moiety, and the oleic acid chain. nih.gov This fragmentation signature serves as a fingerprint for the molecule, allowing for confident identification.

Quantification: Quantitative analysis of Glyceryl lactooleate using LC-HRMS can be performed using either targeted or untargeted approaches. In a targeted approach, the mass spectrometer is set to monitor specific precursor and product ion transitions for Glyceryl lactooleate and a suitable internal standard. nih.gov The use of a stable isotope-labeled internal standard is preferred to correct for variations in sample preparation and matrix effects, ensuring high accuracy and precision. nih.gov

For quantification, calibration curves are constructed by analyzing a series of standard solutions of known concentrations. The response (peak area) of the analyte relative to the internal standard is plotted against the concentration. The concentration of Glyceryl lactooleate in unknown samples is then determined from this calibration curve. The high sensitivity of modern HRMS instruments allows for low limits of detection (LOD) and quantification (LOQ), often in the nanomolar to picomolar range, depending on the matrix. mdpi.com

| Parameter | Typical Value | Description |

|---|---|---|

| Linear Range | 3-4 orders of magnitude | The concentration range over which the instrument response is proportional to the analyte concentration. |

| Mass Accuracy | < 5 ppm | The precision of the mass measurement, critical for confirming elemental composition. |

| Limit of Detection (LOD) | 0.5 - 10 ng/mL | The lowest concentration of an analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 2 - 50 ng/mL | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. |

| Precision (%RSD) | < 15% | The relative standard deviation, indicating the reproducibility of the measurement. |

Metabolomic Profiling of Glyceryl Lactooleate in Biological Systems

Metabolomics, particularly untargeted lipidomics, provides a comprehensive snapshot of all measurable lipids within a biological system. This approach is invaluable for discovering the roles of specific lipids like Glyceryl lactooleate in various physiological and pathological states without preconceived hypotheses. creative-proteomics.com

Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample to obtain a global metabolic profile. creative-proteomics.com When applied to lipids (untargeted lipidomics), this workflow is particularly suited for studying Glyceryl lactooleate within the context of the entire lipidome in matrices such as plasma, tissues, or cell cultures. nih.gov

The workflow begins with a robust lipid extraction from the biological matrix, followed by analysis using LC-HRMS. creative-proteomics.com Data is acquired in a data-independent (DIA) or data-dependent (DDA) manner. nih.gov In DIA, fragmentation data is collected for all ions within a specified mass range, ensuring a comprehensive dataset. sciex.com In DDA, the most abundant ions in a survey scan are automatically selected for fragmentation.

The resulting complex dataset, containing thousands of features, is then processed using specialized bioinformatics software. nih.gov This involves peak picking, alignment, and normalization. Features corresponding to Glyceryl lactooleate can be tentatively identified based on accurate mass and retention time. Subsequent statistical analysis (e.g., PCA, PLS-DA) can reveal changes in the levels of Glyceryl lactooleate in response to stimuli or between different sample groups, providing insights into its potential biological significance. thermofisher.com

The quality and reliability of metabolomics data are critically dependent on the methodologies used for sample preparation and data analysis.

Sample Preparation: A primary challenge in analyzing biological matrices is their complexity and the presence of interfering substances like proteins. The goal of sample preparation is to efficiently extract Glyceryl lactooleate while minimizing degradation and removing interferences. researchgate.net Common extraction methods for lipids are based on liquid-liquid extraction (LLE) using solvent systems like chloroform/methanol (B129727) (Folch or Bligh-Dyer methods) or methyl-tert-butyl ether (MTBE). nih.govnih.gov Protein precipitation using cold organic solvents such as methanol or acetonitrile (B52724) is also a widely used step. nih.gov

For cellular metabolomics, rapid quenching of metabolic activity is crucial to prevent changes in the metabolite profile post-sampling. This is often achieved by using cold solvents like liquid nitrogen or cold methanol. nih.gov The choice of extraction solvent and method can significantly influence the recovery of different lipid classes, and therefore must be carefully optimized and validated for the specific analysis of Glyceryl lactooleate. nih.gov

| Method | Solvent System | Advantages | Disadvantages |

|---|---|---|---|

| Folch / Bligh & Dyer | Chloroform / Methanol / Water | Well-established, good recovery for a broad range of lipids. | Uses chlorinated solvents, can be labor-intensive. |

| MTBE Extraction | Methyl-tert-butyl ether / Methanol / Water | Safer solvent, effective for both polar and non-polar lipids. nih.gov | Less established than Folch method. |

| Protein Precipitation (PPT) | Acetonitrile or Methanol | Simple, fast, removes proteins effectively. nih.gov | May have lower recovery for non-polar lipids compared to LLE. |

Data Analysis: The analysis of untargeted metabolomics data involves several key steps. Raw LC-HRMS data files are first converted to an open format (e.g., mzML). nih.gov Then, software packages such as XCMS, MS-DIAL, or MZmine are used for pre-processing, which includes noise filtering, feature detection (peak picking), retention time correction, and chromatographic peak alignment across multiple samples. nih.gov

Following pre-processing, feature annotation is performed by matching the accurate mass and MS/MS fragmentation spectra against spectral libraries and databases (e.g., LIPID MAPS, HMDB). creative-proteomics.com Finally, the resulting data matrix is subjected to statistical analysis to identify features that are significantly different between experimental groups. It is crucial to implement quality control measures, such as the use of pooled QC samples, to monitor and correct for analytical variability throughout the workflow. acs.org

Interfacial Science and Emulsification Mechanisms of Glyceryl Lactooleate

Glyceryl Lactooleate as a Surfactant and Emulsifier in Chemical Formulations

Glyceryl lactooleate is recognized for its function as a formulation aid, primarily serving as an emulsifier and stabilizer in a range of technological systems. As a member of the broader class of glyceryl-lacto esters of fatty acids, it is utilized as an emulsifier or emulsifier salt. Its application is noted in various industrial products, including aqueous foam quenching compositions where it can be part of a non-ionic emulsifier system.

In the food industry, glyceryl lactooleate is particularly effective. It has been used in hard butters, where it demonstrates superior performance in creating stable emulsions, creams, and whipped products for confectionery and baking applications. The U.S. Food and Drug Administration (FDA) lists the compound as a formulation aid and emulsifier for direct addition to food. Its utility extends to coatings for confectionery products, where it helps to improve gloss and retard bloom. The versatility of glyceryl lactooleate allows it to be used in formulations designed to be readily dispersed in water.

Beyond food, related compounds like glyceryl oleate (B1233923) are widely used as emulsifiers and nonionic co-surfactants in skin and hair care products, including creams, lotions, shampoos, and makeup bases. Glyceryl lactooleate, as a glyceryl lactic acid ester of a fatty acid, is also classified among useful organic-based surfactants for various formulations.

Table 1: Applications of Glyceryl Lactooleate as an Emulsifier

| Industry | Application | Function |

|---|---|---|

| Food & Confectionery | Hard Butters, Coatings, Creams | Emulsification, Gloss Improvement, Bloom Retardation, Texture Enhancement |

| Food & Confectionery | General Food Products | Formulation Aid, Emulsifier Salt |

| Industrial | Aqueous Foam Quenching Compositions | Non-ionic Emulsifier |

Fundamental Principles of Emulsification Mediated by Glyceryl Lactooleate in Aqueous Systems

The emulsifying capability of glyceryl lactooleate is rooted in its amphiphilic molecular structure. This structure features both a water-loving (hydrophilic) portion and an oil-loving (lipophilic) portion. This dual nature allows the molecule to position itself at the interface between immiscible liquids, such as oil and water, thereby reducing the interfacial tension that prevents them from mixing.

When introduced into an aqueous system containing an oil phase, glyceryl lactooleate molecules orient themselves at the oil-water boundary. The lipophilic oleoyl (B10858665) group (derived from oleic acid) anchors itself in the oil droplets, while the more hydrophilic portion, consisting of the glycerol (B35011) backbone and the lactyl group (from lactic acid), extends into the surrounding aqueous phase. This arrangement lowers the energy required to create new oil droplet surfaces, facilitating the dispersion of the oil phase into the water phase and the formation of an emulsion. As a nonionic emulsifier, it helps to form stable water-in-oil (W/O) emulsions, a characteristic shared by related compounds like glyceryl oleate.

Interfacial Activity and Stabilization Properties of Glyceryl Lactooleate

Beyond simply forming an emulsion, glyceryl lactooleate provides crucial stabilization to the dispersed system. Once the oil droplets are dispersed in the aqueous phase, the glyceryl lactooleate molecules adsorbed at the interface create a protective barrier around each droplet. This interfacial film prevents the droplets from coalescing, or merging, which would lead to the separation of the oil and water phases.

The class of emulsifiers to which glyceryl lactooleate belongs, lactic acid esters of monoglycerides (B3428702) (LACTEMs), are known to crystallize into a stable alpha (α) crystal form. This property is particularly valuable in fat-based systems like shortenings and toppings, where it contributes to a stable product texture. In confectionery coatings, the use of glyceryl lactooleate has been shown to result in a more permanent gloss and smoother blending, indicating its role in stabilizing the fat crystal structure at the surface. The stabilization it provides is essential for maintaining the homogeneity and physical properties of the formulation over time.

Structure-Function Relationships in Glyceryl Lactooleate as an Emulsifier

The efficacy of glyceryl lactooleate as an emulsifier is a direct consequence of its specific molecular architecture, where each component of the molecule plays a distinct role. The relationship between its structure and function is central to its performance.

Glycerol Backbone: This three-carbon molecule serves as the structural foundation, linking the lipophilic and hydrophilic moieties.

Oleic Acid Moiety (Oleoyl group): This long-chain (C18), unsaturated fatty acid provides the strong lipophilic character of the molecule. Its long hydrocarbon tail readily integrates into the oil phase of an emulsion, effectively anchoring the emulsifier at the interface.

Lactic Acid Moiety (Lactyl group): The esterification of a hydroxyl group on the glycerol backbone with lactic acid introduces an additional polar group. This lactyl group enhances the hydrophilic nature of the molecule compared to a simple monoglyceride like glyceryl oleate, influencing its surface activity.

Table 2: Physicochemical Properties of Glyceryl Lactooleate

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]propanoic acid | |

| Molecular Formula | C24H44O6 | |

| Molecular Weight | 428.6 g/mol | |

| Classification | Fatty Acid Ester |

Biochemical and Biological Research Perspectives of Glyceryl Lactooleate

Glyceryl Lactooleate Interactions with Biological Membranes

Glyceryl lactooleate, as a lipidic molecule, is anticipated to interact with biological membranes, influencing their biophysical properties and the functions of embedded proteins. The nature of these interactions is dictated by its amphiphilic character, stemming from its glycerol (B35011) backbone, lactate (B86563), and oleate (B1233923) moieties.

The fluidity and permeability of the cell membrane are critical for cellular function and are largely determined by the composition of the lipid bilayer. gosset.ai Factors such as the degree of saturation in the fatty acid chains of phospholipids (B1166683) play a key role. gosset.ainih.gov The presence of unsaturated fatty acids, like the oleic acid in glyceryl lactooleate, introduces kinks into the phospholipid tails, which prevents tight packing and thereby increases membrane fluidity. gosset.ai This increased fluidity can, in turn, affect the passive permeation of substances across the membrane. nih.gov Studies on other glycerol-containing molecules have shown that changes in membrane lipid composition significantly influence the rates of passive and mediated entry of molecules. nih.gov For example, the rate of passive glycerol permeation has been observed to decrease as membrane lipids transition to a more rigid gel state. nih.gov Therefore, the introduction of glyceryl lactooleate into a membrane is hypothesized to increase its fluidity and potentially alter its permeability due to the biophysical properties of its oleate component.

The table below summarizes the key factors that influence cell membrane fluidity.

| Factor | Effect on Membrane Fluidity | Mechanism |

| Temperature | Increases with higher temperature | Increased kinetic energy of phospholipids leads to greater movement and less packing. khanacademy.org |

| Cholesterol | Acts as a bidirectional regulator | At high temperatures, it restrains phospholipid movement, decreasing fluidity. At low temperatures, it prevents tight packing, increasing fluidity. gosset.aikhanacademy.org |

| Fatty Acid Composition | Unsaturated fatty acids increase fluidity | "Kinks" in the tails of unsaturated fatty acids prevent phospholipids from packing closely together. gosset.ai |

| Fatty Acid Composition | Saturated fatty acids decrease fluidity | Straight tails of saturated fatty acids allow for tight packing, creating a more viscous and rigid membrane. |

Membrane lipids are now recognized as important regulators of cell signaling. nih.gov They can influence cellular processes by associating with receptors and second messengers, or by regulating the assembly of signaling networks. nih.gov By modulating membrane fluidity, glyceryl lactooleate could alter the diffusion, conformation, and interaction of membrane-bound proteins, which is essential for processes like signal transduction and vesicle trafficking. gosset.ai For instance, glycerolphospholipids have been shown to regulate vesicular transport and the ability of SNARE proteins to promote membrane fusion. nih.gov Furthermore, the transport of molecules across the cell membrane is mediated by specific proteins, such as glycerol transporters. nih.gov The efficiency of these transport systems can be influenced by the surrounding lipid environment. nih.gov Therefore, alterations in membrane composition by glyceryl lactooleate could indirectly affect the activity of various membrane transport pathways. nih.gov

The specific molecular targets of glyceryl lactooleate within the cell membrane have not been extensively characterized. However, based on the behavior of other lipid molecules, potential targets can be inferred. Lipids can directly interact with and modulate the function of membrane proteins. nih.gov For example, certain lipids can activate integrins, leading to downstream signaling events. nih.gov It is plausible that glyceryl lactooleate could interact with membrane proteins whose function is sensitive to the lipid environment, such as ion channels, receptors, and enzymes involved in signaling cascades. The oleic acid portion of the molecule could intercalate into the lipid bilayer, while the more polar glycerol-lactate headgroup could interact with the hydrophilic regions of proteins or the phospholipid headgroups. These interactions could locally alter membrane structure and influence the activity of proteins like SNAREs, which are involved in membrane fusion. nih.gov

Glyceryl Lactooleate in Lipid Metabolism and Related Biochemical Pathways

As a glycerolipid, glyceryl lactooleate is expected to be processed through established lipid metabolism pathways. In the context of digestion and absorption, it would likely be hydrolyzed by lipases. coherentmarketinsights.com The human small intestine contains glycerol-ester hydrolases that are active toward di- and triglycerides, breaking them down into components that can be absorbed. nih.gov Upon hydrolysis, glyceryl lactooleate would yield glycerol, lactic acid, and oleic acid. These components can then enter their respective metabolic pathways. Glycerol can be utilized in glycolysis or gluconeogenesis, while oleic acid can be used for energy via beta-oxidation or re-esterified into other lipids like triglycerides or phospholipids. coherentmarketinsights.com Enzymes such as glycerol-3-phosphate acyltransferases (GPAT) are fundamental in the de novo synthesis of glycerolipids, initiating the process by acylating glycerol-3-phosphate. nih.gov The metabolic fate of glyceryl lactooleate's constituents connects it to central energy metabolism and the synthesis of complex cellular lipids.

Influence on Intestinal Barrier Function and Gut Microbiota Homeostasis

While direct studies on glyceryl lactooleate are limited, research on structurally related glycerol esters of fatty acids provides insight into its potential effects on the gut environment. Compounds like glycerol monocaprylate (GMC) have been shown to modulate the gut microbiota, leading to an increase in the abundance of bacteria that produce short-chain fatty acids (SCFAs), such as Clostridiales, Lachnospiraceae, and Ruminococcus. nih.govmdpi.com An increase in SCFAs is known to lower the intestinal pH, which can in turn influence the composition of the microbiota and the activity of digestive enzymes. Furthermore, studies with glycerol monolaurate (GML) in zebrafish demonstrated an improvement in intestinal lipase (B570770) activity. researchgate.net This suggests that glyceryl esters can have a positive effect on the function of digestive enzymes. researchgate.net Given these findings, it is plausible that glyceryl lactooleate could similarly influence the gut environment by promoting the growth of beneficial bacteria, leading to increased SCFA production and a corresponding modulation of intestinal pH and enzymatic activity. mdpi.com

The table below details research findings on compounds structurally related to Glyceryl Lactooleate.

| Compound | Model | Key Findings |

| Glycerol Monolaurate (GML) | Zebrafish (Danio rerio) | Significantly improved intestinal lipase activity. researchgate.net |

| Glycerol Monocaprylate (GMC) | Mice (C57BL/6) | Promoted the α-diversity of gut microbiota. nih.govmdpi.com |

| Glycerol Monocaprylate (GMC) | Mice (C57BL/6) | Significantly increased the abundance of SCFA-producing bacteria. nih.govmdpi.com |

| Glycerol Monocaprylate (GMC) | Mice (C57BL/6) | Significantly increased the content of short-chain fatty acids (SCFAs). nih.gov |

Upregulation of Tight Junction Proteins and Mucin Gene Expression in Intestinal Epithelium

There is currently a lack of specific research data on the effects of Glyceryl lactooleate on the upregulation of tight junction proteins and mucin gene expression in the intestinal epithelium. Tight junction proteins, such as claudins, occludins, and zonula occludens (ZO), are critical for maintaining the integrity of the intestinal barrier, preventing the passage of harmful substances from the gut lumen into the bloodstream. Mucins, the primary components of the mucus layer, also play a crucial role in protecting the intestinal lining.

Research into structurally similar compounds, such as glyceryl esters of other fatty acids, may offer insights into potential areas of investigation for Glyceryl lactooleate. For instance, studies on glyceryl butyrate (B1204436) have shown that it can increase the protein abundance of Claudin 1, Occludin, and ZO-1 in the jejunum and ileum of piglets. rsc.org Similarly, glycerol monolaurate has been found to increase the mRNA levels of zonula occludens 1 and occludin in broilers. nih.gov These findings suggest that glyceryl esters can influence intestinal barrier function, though direct studies are needed to determine if Glyceryl lactooleate has similar effects. The individual components of Glyceryl lactooleate, such as glycerol and lactate, have been studied in the context of intestinal mucosal injury and permeability, but not specifically in relation to the upregulation of tight junction proteins and mucin gene expression. nih.govresearchgate.net

Modulation of Short-Chain Fatty Acid Production in the Intestinal Lumen

Direct evidence on the modulation of short-chain fatty acid (SCFA) production in the intestinal lumen by Glyceryl lactooleate is not available in the current scientific literature. SCFAs, such as acetate, propionate, and butyrate, are produced by the gut microbiota through the fermentation of dietary fibers and are essential for maintaining gut homeostasis. mdpi.comcreative-proteomics.com

Impact on Cecal Bacterial Abundance and Community Structure

There is no specific research available on the impact of Glyceryl lactooleate on cecal bacterial abundance and community structure. The composition of the gut microbiota is a key determinant of intestinal health, and various dietary components can influence its structure.

Research on related compounds provides a basis for hypothesizing that Glyceryl lactooleate could have an effect. For instance, glycerol monolaurate has been shown to modulate the composition of the cecal microbiota in broilers, leading to increased microbial diversity and a higher abundance of butyrate-producing bacteria. nih.gov Similarly, glyceryl butyrate has been found to alter the ileal microbiota composition in piglets, increasing the relative abundance of beneficial bacteria such as Lactobacillus reuteri, Lactobacillus salivarius, and Lactobacillus agilis. rsc.org These studies underscore the potential for glyceryl esters to impact the gut microbiome, though the specific effects of Glyceryl lactooleate are yet to be investigated.

Enhancement of Antioxidant Capacity and Oxidative Stress Mitigation in Biological Systems

Currently, there are no direct studies demonstrating the enhancement of antioxidant capacity or the mitigation of oxidative stress in biological systems by Glyceryl lactooleate. Lipid antioxidants play a role in protecting against oxidative damage by scavenging free radicals. nih.govresearchgate.net

The antioxidant potential of esters of fatty acids has been explored. For example, lipophilic hydroxytyrosyl esters, including an oleate ester, have shown antioxidant activity in both glyceridic matrices and biological systems, protecting proteins and lipids from oxidation. nih.gov While this suggests that esterification of compounds with fatty acids like oleic acid can yield molecules with antioxidant properties, the specific antioxidant capacity of Glyceryl lactooleate has not been determined. The oleic acid component of Glyceryl lactooleate is a monounsaturated fatty acid, which is less susceptible to oxidation than polyunsaturated fatty acids, but its role within the Glyceryl lactooleate molecule in a biological context is unknown.

Glyceryl Lactooleate in Advanced Materials and Formulation Science

Applications as a Formulation Aid in Diverse Technological Systems

Glyceryl lactooleate is widely recognized for its role as a formulation aid, primarily functioning as an emulsifier and stabilizer in a variety of technological systems. fda.gov Its amphiphilic nature, possessing both hydrophilic (lactyl) and lipophilic (oleoyl) moieties, allows it to reduce interfacial tension between immiscible liquids, thereby facilitating the formation and stabilization of emulsions. This property is leveraged in numerous industrial applications, including cosmetics, food products, and industrial formulations. google.comepo.org

In the realm of industrial products, glyceryl lactooleate is utilized in the formulation of aqueous foam quenching compositions. google.comepo.org It can be part of a non-ionic emulsifier system, often combined with other surfactants to achieve a desired hydrophile-lipophile balance (HLB). google.comepo.org For instance, it can be used alongside high HLB emulsifiers like polysorbates and low HLB emulsifiers such as sorbitan (B8754009) monostearate to create stable emulsions. google.comepo.org The U.S. Food and Drug Administration (FDA) lists glyceryl lactooleate as a formulation aid and emulsifier or emulsifier salt for direct addition to food. fda.govfda.govfda.gov

The versatility of glyceryl lactooleate as a formulation aid is further highlighted by its inclusion in various patent applications for a wide range of products, from whipping agents to pharmaceutical coatings. google.comgoogle.com Its function extends to being a plasticizer in certain food applications, contributing to the desired texture and consistency of the final product. thegoodscentscompany.comthegoodscentscompany.comperflavory.com

Role in Food Technology and Flavor Compound Development

Glyceryl lactooleate plays a significant role in the food industry, not only as a formulation aid but also as a contributor to the sensory characteristics of food products.

Theoretical Considerations for Glyceryl Lactooleate in Drug Delivery Systems

The unique physicochemical properties of glyceryl lactooleate make it a compound of interest for applications in pharmaceutical sciences, particularly in the design of drug delivery systems.

Biocompatibility Attributes and Mechanisms of Hydrophobic Drug Solubilization

Glyceryl lactooleate is considered to have good biocompatibility, a critical attribute for any material intended for pharmaceutical use. This biocompatibility stems from its composition, being derived from naturally occurring substances like glycerol (B35011), lactic acid, and oleic acid. The primary theoretical application in drug delivery revolves around its ability to enhance the solubilization of hydrophobic drugs. Many promising drug candidates exhibit poor water solubility, which limits their bioavailability. Glyceryl lactooleate, with its lipophilic oleic acid chain, can create hydrophobic domains within a formulation, effectively encapsulating or dissolving poorly soluble drug molecules. This can lead to the development of more effective and stable drug delivery vehicles, such as emulsions or self-emulsifying drug delivery systems (SEDDS).

Glyceryl Lactooleate as an Additive in Polymer and Biocomposite Formulations

The utility of glyceryl lactooleate extends to the field of polymer science, where it can be incorporated as an additive to modify the properties of polymers and biocomposites. It is mentioned as a potential component in aqueous foam quenching compositions, which can be used in various industrial processes involving polymers. epo.org Its function as a surfactant and emulsifier can be beneficial in the preparation of polymer emulsions and dispersions. google.comepo.org In the context of biocomposites, which often involve the combination of natural fibers or fillers with a polymer matrix, glyceryl lactooleate could potentially act as a coupling agent or a plasticizer, improving the interfacial adhesion between the hydrophilic and hydrophobic components and enhancing the flexibility of the final material.

Future Research Directions and Emerging Opportunities for Glyceryl Lactooleate

Development of Novel Synthesis Routes for Enhanced Atom Economy and Sustainability

The traditional synthesis of glyceryl lactooleate often involves chemical esterification processes that may utilize high temperatures and harsh catalysts, leading to byproducts and waste streams. Future research is increasingly focused on developing greener and more efficient synthesis routes that prioritize atom economy and sustainability.

One of the most promising avenues is the use of enzymatic catalysis. Lipases, for instance, can catalyze the esterification of glycerol (B35011), lactic acid, and oleic acid under milder reaction conditions. This biocatalytic approach offers several advantages, including high specificity, which reduces the formation of unwanted byproducts, and operation at lower temperatures, which decreases energy consumption. Research in this area will likely focus on identifying and engineering lipases with enhanced stability and activity for the specific substrates involved in glyceryl lactooleate synthesis. The development of packed-bed reactors with immobilized lipases could enable continuous production processes, further improving efficiency and reducing downstream processing costs nih.gov.

Chemoenzymatic strategies, which combine chemical and enzymatic steps, also present a viable path forward. For example, an initial enzymatic step could selectively produce a lactylated glycerol intermediate, which is then chemically esterified with oleic acid. This hybrid approach can leverage the strengths of both catalytic systems to optimize yield and purity nih.gov.

Furthermore, a focus on solvent-free reaction media or the use of green solvents will be crucial for enhancing the sustainability of glyceryl lactooleate production. The principles of green chemistry, such as maximizing the incorporation of all materials used in the process into the final product, will guide the design of these novel synthesis pathways nih.gov.

| Synthesis Route | Key Advantages | Research Focus |

| Enzymatic Catalysis | High specificity, mild reaction conditions, reduced byproducts, lower energy consumption. | Enzyme screening and engineering, process optimization, immobilized enzyme systems for continuous production. |

| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the efficiency of chemical catalysts. | Development of hybrid catalytic systems, optimization of reaction sequences. |

| Green Chemistry Approaches | Minimizes waste, avoids hazardous solvents, improves atom economy. | Implementation of solvent-free systems, use of renewable feedstocks, lifecycle assessment of production processes. |

Deeper Elucidation of Glyceryl Lactooleate Interfacial Mechanisms in Complex Systems

Glyceryl lactooleate's primary function in many applications is as an emulsifier and stabilizer, acting at the interface between oil and water phases. A deeper understanding of its behavior at these interfaces in complex systems, such as food emulsions and pharmaceutical formulations, is critical for optimizing its performance.

Advanced analytical techniques are expected to play a significant role in these investigations. Neutron reflectometry (NR) , for example, is a powerful tool for probing the structure and composition of thin films and interfaces with sub-nanometer resolution nih.govepj-conferences.orgyork.ac.uk. NR studies could provide detailed information on the thickness, density, and roughness of the glyceryl lactooleate layer at an oil-water interface, revealing how it stabilizes emulsions and interacts with other components nih.govepj-conferences.orgyork.ac.uk.

Molecular dynamics (MD) simulations offer a computational approach to understanding the behavior of glyceryl lactooleate at the molecular level. These simulations can model the interactions between glyceryl lactooleate molecules and the oil and water phases, providing insights into their orientation, aggregation, and the resulting interfacial tension nih.govmdpi.comnih.govmdpi.comscholaris.ca. This knowledge can be used to predict how changes in the molecular structure of glyceryl lactooleate or the composition of the surrounding phases will affect its emulsifying properties nih.govmdpi.comnih.govmdpi.comscholaris.ca.

Future research will likely focus on studying the interfacial behavior of glyceryl lactooleate in multi-component systems that more closely mimic real-world applications. This includes investigating its interactions with proteins, polysaccharides, and other surfactants in food-grade nanoemulsions, which are increasingly being used for the encapsulation and delivery of bioactive compounds nih.govnih.govtaylorfrancis.com.

| Research Technique | Insights Gained | Future Applications |

| Neutron Reflectometry (NR) | High-resolution structural information of the interfacial layer (thickness, density, roughness). | Optimization of emulsion stability in food and pharmaceutical products. |

| Molecular Dynamics (MD) Simulations | Molecular-level understanding of interfacial interactions, orientation, and aggregation. | Predictive modeling of emulsifier performance and design of novel surfactant structures. |

| Interfacial Rheology | Measurement of the mechanical properties of the interfacial layer. | Formulation of emulsions with desired textural and stability characteristics. |

Advanced Investigations into Glyceryl Lactooleate Modulation of Biological Pathways

Emerging research suggests that lipid molecules can play active roles in biological processes. While long-term feeding studies in rats have indicated a lack of toxic effects from glyceryl lactooleate regulations.gov, more advanced investigations are needed to understand its potential to modulate specific biological pathways.

One area of significant interest is the interaction of glyceryl lactooleate with the gut microbiota . Recent metabolomic studies have identified glyceryl lactooleate in the context of gut health, suggesting it may be metabolized by or influence the composition of the gut microbiome sciopen.com. Related compounds, such as glycerol monolaurate, have been shown to modulate the gut microbiota and impact metabolic health nih.govresearchgate.net. Future research could explore whether glyceryl lactooleate has similar effects, potentially leading to its use as a prebiotic or a modulator of gut health.

The potential anti-inflammatory properties of glyceryl lactooleate also warrant investigation. Other glycerides, such as glyceryl 1,3-distearate, have demonstrated anti-inflammatory activity mdpi.com. Studies could examine the effect of glyceryl lactooleate on inflammatory markers and signaling pathways in relevant cell culture and animal models. The presence of oleic acid in its structure, a known anti-inflammatory fatty acid, provides a rationale for this line of inquiry.

Furthermore, understanding the metabolic fate of glyceryl lactooleate after consumption is crucial. Research could trace its absorption, distribution, and excretion to determine how it is processed by the body and whether it or its metabolites have any specific biological activities.

| Research Area | Potential Biological Impact | Investigative Approaches |

| Gut Microbiota Interaction | Modulation of microbial composition, production of beneficial metabolites. | In vitro fermentation models, animal studies with microbiome analysis, metabolomics. |

| Anti-inflammatory Effects | Reduction of pro-inflammatory cytokines, modulation of inflammatory signaling pathways. | Cell-based assays (e.g., macrophages), animal models of inflammation. |

| Metabolic Fate | Understanding of absorption, distribution, metabolism, and excretion (ADME). | Labeled compound studies, pharmacokinetic analysis. |

Exploration of Novel Applications in Specialized Materials and Biotechnological Processes

Beyond its current uses, glyceryl lactooleate holds potential for a range of novel applications in specialized materials and biotechnological processes. Its unique combination of a glycerol backbone, a lactate (B86563) moiety, and an oleic acid chain could impart desirable properties to new products.

In the field of biomaterials , glycerol-based polymers are being explored for tissue engineering applications due to their biocompatibility and biodegradability. The incorporation of glyceryl lactooleate into such polymers could modify their physical properties, such as flexibility and hydrophobicity, making them suitable for specific applications like soft tissue regeneration or drug delivery systems.

The lubricating properties of glyceryl esters suggest that glyceryl lactooleate could be developed as a bio-lubricant for applications where biodegradability and low toxicity are required, such as in the food processing or medical device industries zslubes.comnih.govklkoleo.commdpi.com. Its amphiphilic nature might also provide excellent boundary lubrication performance.

In biotechnology, glyceryl lactooleate could be utilized for the encapsulation and delivery of bioactive compounds nih.govmdpi.comresearchgate.netmdpi.comnih.gov. Its emulsifying properties make it a candidate for forming stable nanoemulsions that can protect sensitive compounds from degradation and enhance their bioavailability nih.govmdpi.comresearchgate.netmdpi.comnih.gov. This could be particularly valuable for the delivery of lipophilic vitamins, nutraceuticals, and pharmaceuticals.

Finally, there is the potential for the biotechnological production of glyceryl lactooleate itself, using microbial fermentation. Genetically engineered microorganisms could be designed to produce the compound directly from renewable feedstocks, offering a highly sustainable and potentially cost-effective manufacturing route.

| Application Area | Potential Function of Glyceryl Lactooleate | Key Research and Development |

| Biomaterials | Modifier for biodegradable polymers, enhancing flexibility and hydrophobicity. | Synthesis and characterization of glyceryl lactooleate-containing polymers, biocompatibility testing. |

| Bio-lubricants | Biodegradable and non-toxic lubricant with good boundary lubrication properties. | Tribological testing, formulation development for specific applications. |

| Encapsulation and Delivery | Emulsifier for the formation of stable nanoemulsions to protect and deliver bioactive compounds. | Formulation of nanoemulsions, characterization of encapsulation efficiency and release kinetics. |

| Biotechnological Production | Direct production via microbial fermentation from renewable resources. | Metabolic engineering of microorganisms, optimization of fermentation processes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.